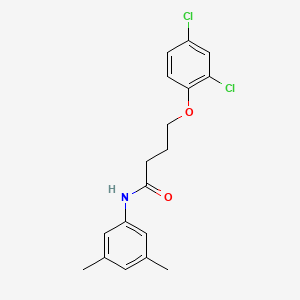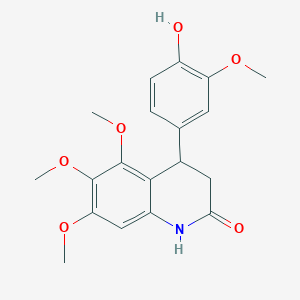
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide
説明
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research. EPPA is a small molecule that has a unique structure, making it an interesting target for drug development. In
作用機序
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide exerts its effects through the inhibition of various enzymes and proteins. It inhibits histone deacetylases, which are enzymes that regulate gene expression. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide also inhibits the aggregation of amyloid beta by binding to the protein and preventing its aggregation. In Parkinson's disease, N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide acts as an antioxidant, protecting dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta, and protect dopaminergic neurons from oxidative stress. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting cell proliferation.
実験室実験の利点と制限
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is also stable and can be synthesized in high purity and yield. However, one limitation of N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide research. One direction is to further explore its potential as an anti-cancer drug. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has shown promising results in inhibiting the growth of cancer cells, and further studies could lead to the development of a new cancer treatment. Another direction is to investigate its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has shown neuroprotective effects in Parkinson's disease, and further studies could lead to the development of a new therapy for these diseases. Finally, future studies could focus on improving the solubility of N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide, making it easier to administer in vivo.
Conclusion
In conclusion, N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide is a small molecule that has gained significant attention in scientific research. It has shown potential as an anti-cancer drug and a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide exerts its effects through the inhibition of various enzymes and proteins, and has a wide range of biochemical and physiological effects. While N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments, its low solubility in water is a limitation. Future research could lead to the development of new therapies for cancer and neurodegenerative diseases, as well as improving the solubility of N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide.
科学的研究の応用
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been studied for its potential therapeutic use in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer drug. N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. In Parkinson's disease, N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-22-17-7-5-6-14(12-17)19-18(20)13(2)23-16-10-8-15(21-3)9-11-16/h5-13H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJRFIPMAMSURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxyphenyl)-2-(4-methoxyphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N,N-bis[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4854403.png)

![4-(allylthio)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4854418.png)
![methyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4854420.png)

![N-(2-methoxy-1-methylethyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4854431.png)
![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854435.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4854466.png)
![7-tert-butyl-2-(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4854473.png)

![4-methoxy-N-[3-(3-methoxyphenyl)propyl]-3-methylbenzenesulfonamide](/img/structure/B4854490.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4854498.png)

![4-allyl-3-[(2-chlorobenzyl)thio]-5-(cyclohexylmethyl)-4H-1,2,4-triazole](/img/structure/B4854514.png)